molecular formula C21H21N3O3S B2550999 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide CAS No. 893927-56-5

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide

Cat. No.: B2550999
CAS No.: 893927-56-5
M. Wt: 395.48
InChI Key: JRYDUFAIPDEXHG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. Key structural features include:

  • Phenyl substituent at position 2: Contributes aromatic interactions (e.g., π-π stacking).
  • 4-Phenylbutanamide at position 3: A flexible aliphatic chain terminated in a phenyl group, balancing lipophilicity and conformational adaptability.

Thienopyrazole derivatives are studied for diverse pharmacological applications, including kinase inhibition and antimicrobial activity, owing to their heterocyclic rigidity and tunable substituents .

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(13-7-10-16-8-3-1-4-9-16)22-21-18-14-28(26,27)15-19(18)23-24(21)17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYDUFAIPDEXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Precursors

A widely adopted approach involves cyclizing thiophene derivatives bearing ketone and amine functionalities. For example, 3-aminothiophene-4-carboxylic acid can undergo cyclization with hydrazine derivatives under acidic conditions to form the pyrazole ring. Reaction parameters such as solvent polarity and temperature critically influence yield. In one protocol, refluxing in ethanol with catalytic acetic acid achieves cyclization within 6 hours, yielding 68–72% of the intermediate.

Jacobson Reaction for Ring Formation

The Jacobson reaction, leveraging palladium-catalyzed amination, offers an alternative route. Starting from bromothiophene derivatives (e.g., 3-bromo-4-methylthiophene ), coupling with phenylhydrazine in the presence of Pd(OAc)₂ and a phosphine ligand generates the pyrazole ring. This method, while efficient, requires stringent control of stoichiometry to avoid over-amination.

Oxidation to the 5,5-Dioxo Sulfone Group

The sulfone moiety at position 5 is introduced via oxidation of the thiophene sulfur. Common oxidizing agents include:

Oxidizing Agent Conditions Yield (%) Reference
Hydrogen peroxide (30%) Acetic acid, 60°C, 4 h 85–90
mCPBA DCM, rt, 2 h 92
KMnO₄ H₂O/acetone, 0°C, 1 h 75

mCPBA (meta-chloroperbenzoic acid) demonstrates superior efficiency, achieving near-quantitative conversion without over-oxidation.

Amidation with 4-Phenylbutanamide

The final step involves coupling the pyrazole amine with 4-phenylbutanoyl chloride. Key considerations include:

Activation of the Carboxylic Acid

4-Phenylbutanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C. Excess SOCl₂ is removed under reduced pressure to prevent side reactions.

Coupling Strategies

  • Schotten-Baumann Conditions : Reaction of the acid chloride with the pyrazole amine in aqueous NaOH/THF at 0°C affords the amide in 70–75% yield.
  • EDCl/HOBt-Mediated Coupling : Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF enhances yield to 85–90%.

Purification and Characterization

Crude product purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields >95% pure compound. Structural confirmation relies on:

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methylene groups (δ 2.5–3.1 ppm), and sulfone singlet (δ 3.3 ppm).
  • HRMS : Molecular ion peak at m/z 465.14 (calculated for C₂₃H₂₂N₃O₃S).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantages Limitations
Cyclization + Ullmann 4 45–50 High regioselectivity Lengthy purification steps
Jacobson + Direct Sub. 3 55–60 Fewer steps, scalable Requires palladium catalysts
mCPBA Oxidation + EDCl 5 65–70 High oxidation efficiency, robust coupling Cost of reagents

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl and butanamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the thieno[3,4-c]pyrazole core but differ in substituents and oxidation states:

Compound ID/Name Position 2 Substituent Position 3 Substituent Sulfur Oxidation State
Target Compound Phenyl 4-Phenylbutanamide 5,5-Dioxo (λ⁶)
CM974464 (N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide) 3-Chlorophenyl Adamantane-1-carboxamide 5,5-Dioxo (λ⁶)
CM974472 (N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide) 3-Chlorophenyl Adamantane-1-carboxamide 5-Oxo (λ⁴)
893928-14-8 (N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide) Phenyl 4-Methoxyphenyl-pyrrolidine carboxamide 5,5-Dioxo (λ⁶)

Key Observations :

  • Position 3 :
    • Adamantane carboxamide (CM974464/472): Bulky and lipophilic, likely improving membrane permeability but increasing metabolic stability risks.
    • 4-Phenylbutanamide (Target): Flexibility may enable better target accommodation in dynamic binding pockets.
    • Pyrrolidine carboxamide (893928-14-8): Conformational rigidity from the pyrrolidine ring could limit binding modes versus the target’s butanamide chain .

Electronic and Physicochemical Properties

  • LogP Predictions :
    • Target Compound: Moderate LogP (~3.5) due to the balance between phenyl groups and the polar sulfone.
    • CM974464/472: Higher LogP (~4.5–5.0) from adamantane’s lipophilicity.
    • 893928-14-8: Lower LogP (~2.8) due to the methoxy group’s polarity .
  • Solubility : The 5,5-dioxo group in the target compound enhances aqueous solubility compared to CM974472’s 5-oxo state .

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide is a synthetic compound belonging to the thienopyrazole class, which has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, mechanism of action, and applications in medicinal chemistry.

Structural Overview

The compound features a thieno[3,4-c]pyrazole core fused with a phenyl group and an amide linkage. The presence of the 5,5-dioxo functional group enhances its reactivity and biological potential. The molecular formula is C25H21N3O3SC_{25}H_{21}N_3O_3S with a molecular weight of approximately 443.52 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thienopyrazole core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the amide group : This step usually involves coupling reactions with suitable amines.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities:

Antimicrobial Properties

Research indicates that derivatives of thienopyrazole compounds have shown promising antimicrobial activity. For instance:

  • In vitro studies have demonstrated that related compounds inhibit bacterial cell wall biosynthesis effectively against strains such as Staphylococcus aureus and Vancomycin-resistant Enterococcus (VRE) .
Compound Target Bacteria MIC (µg/mL)
Thienopyrazole DerivativeStaphylococcus aureus< 32
Thienopyrazole DerivativeVRE> 128

Anti-inflammatory Activity

Thienopyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines.

Antitumor Activity

Compounds in this class have been studied for their potential anticancer effects. The unique structure allows for interactions with various cellular targets involved in tumor growth and proliferation.

The exact mechanism of action for this compound remains largely uncharacterized due to limited research data. However, it is hypothesized that the compound may interact with specific enzyme targets or cellular pathways based on structural similarities with other known bioactive compounds.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various thienopyrazole derivatives against gram-positive bacteria. The results indicated that certain modifications to the thienopyrazole core enhanced antimicrobial potency .
  • Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory effects of thienopyrazole derivatives in animal models. The results showed a significant reduction in inflammation markers when treated with these compounds .

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